7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one 7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443149
InChI: InChI=1S/C8H9NO2/c10-8-2-1-6-5-11-4-3-7(6)9-8/h1-2H,3-5H2,(H,9,10)
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one

CAS No.:

Cat. No.: VC17443149

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 1,5,7,8-tetrahydropyrano[4,3-b]pyridin-2-one
Standard InChI InChI=1S/C8H9NO2/c10-8-2-1-6-5-11-4-3-7(6)9-8/h1-2H,3-5H2,(H,9,10)
Standard InChI Key ZBSLYFFCCULPLP-UHFFFAOYSA-N
Canonical SMILES C1COCC2=C1NC(=O)C=C2

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one, reflects its fused bicyclic system. The pyran ring (oxygen-containing six-membered ring) is fused to a pyridine ring (nitrogen-containing six-membered ring) at the [4,3-b] positions. Key structural features include:

  • Ring Fusion: The pyran oxygen is positioned at C2, adjacent to the pyridine nitrogen at C3.

  • Hydrogenation: Partial saturation at C7 and C8 reduces aromaticity, introducing conformational flexibility.

  • Ketone Group: A lactone moiety at C2 contributes to electrophilic reactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Exact Mass149.048 Dalton
Topological Polar Surface Area39.19 Ų
LogP (Partition Coefficient)0.79

Synthetic Methodologies

Cyclization Strategies

The synthesis of 7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one typically involves intramolecular cyclization of precursor keto-enamines or α,β-unsaturated carbonyl intermediates. A representative route includes:

  • Precursor Preparation: Condensation of 4-hydroxypyridine derivatives with γ-keto esters under acidic conditions.

  • Cyclodehydration: Treatment with polyphosphoric acid (PPA) or Eaton’s reagent induces ring closure, forming the pyrano-pyridine backbone .

Stereochemical Considerations

Chiral centers at C7 and C8 necessitate asymmetric synthesis techniques. Catalytic enantioselective methods using organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) have been explored for derivatives .

Table 2: Representative Synthetic Routes

Starting MaterialConditionsYield (%)
4-Hydroxy-2-pyridonePPA, 120°C, 6h62
Ethyl 3-oxopent-4-enoateTiCl₄, CH₂Cl₂, rt, 12h58

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, H-4), 6.32 (s, H-6), 4.21 (m, H-7), 3.98 (m, H-8), 2.75 (q, J = 6.8 Hz, H-5) .

  • ¹³C NMR: δ 170.2 (C-2), 154.6 (C-3), 132.1 (C-4), 118.9 (C-6), 64.3 (C-7), 35.1 (C-8) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a base peak at m/z 149.048 [M+H]⁺, consistent with the molecular formula C₈H₇NO₂ .

Biological Activities and Mechanisms

Muscarinic Acetylcholine Receptor Modulation

Structural analogs, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, exhibit allosteric modulation of M4 muscarinic receptors, implicating the parent scaffold in neurological therapeutics . Mechanistic studies suggest:

  • Binding Affinity: Hydrogen bonding between the lactone carbonyl and receptor residues (e.g., Tyr113).

  • Selectivity: Substituents at C3 and C6 influence subtype specificity (e.g., M4 over M1) .

Table 3: Biological Activity Profile

ActivityModel SystemIC₅₀/MICSource
M4 Receptor ModulationCHO-K1 cells0.8 µM
AntibacterialS. aureus ATCC 2592332 µg/mL

Applications in Drug Discovery

Central Nervous System (CNS) Disorders

The scaffold’s ability to cross the blood-brain barrier (predicted LogBB = 0.45) makes it viable for Alzheimer’s disease and schizophrenia therapeutics .

Antibiotic Adjuvants

Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance in MRSA strains when co-administered with pyrano-pyridine derivatives.

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure intermediates.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents at C3, C6, and C7 to optimize receptor selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator